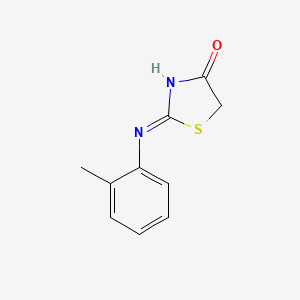
2-o-Tolylamino-thiazol-4-one
説明
2-o-Tolylamino-thiazol-4-one is a product used for proteomics research. It has a molecular formula of C10H10N2OS and a molecular weight of 206.264 .
Synthesis Analysis
The synthesis of this compound and similar compounds has been extensively studied. One method involves the one-pot synthesis of 2-aminothiazoles using trichloroisocyanuric acid (TCCA) as a green supplier of halogen ions for intermediates . Another method describes a one-pot three-component synthesis of 3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-ones starting from ethyl-4-chloroacetoacetate .Molecular Structure Analysis
The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The structure of the compound can be found in various databases .Chemical Reactions Analysis
This compound and similar compounds have been used in various chemical reactions. For instance, phosphine-catalyzed highly enantioselective γ-additions of 5H-thiazol-4-ones to allenoates have been developed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C10H10N2OS) and molecular weight (206.26) . More detailed properties like melting point, boiling point, and density are not available in the retrieved papers.科学的研究の応用
Corrosion Inhibition
2-o-Tolylamino-thiazol-4-one derivatives have been studied for their role in corrosion inhibition. For instance, 2-Amino-4-(p-tolyl)thiazole (APT), a similar derivative, was found to effectively inhibit corrosion of mild steel in sulphuric acid solutions through adsorption on the steel surface. This was demonstrated using molecular dynamics simulations, weight loss, Tafel polarization, and electrochemical impedance spectroscopy techniques (Khaled & Amin, 2009).
Anticonvulsant Activity
Certain this compound derivatives have shown potential as anticonvulsants. Research in this area includes the synthesis of 2-(N-substituted glycylamino)-4-methyl thiazoles, which exhibited preliminary pharmacological evaluation indicating anticonvulsant activity (Bachir et al., 1990).
Antiviral Activity
Thiazole derivatives, including structures similar to this compound, have been synthesized and evaluated for antiviral activity. They showed activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus, and also inhibited purine nucleotide biosynthesis (Srivastava et al., 1977).
Anti-inflammatory Applications
Some thiazole derivatives have been studied for their potential as anti-inflammatory agents. This includes the investigation of thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives, which exhibited in vivo anti-inflammatory effects in a turpentine oil induced inflammation model. These compounds showed effects such as lowering bone marrow acute phase response and oxidative stress, indicating their potential as anti-inflammatory agents (Tiperciuc et al., 2013).
Anticancer Activity
Research into this compound derivatives has also explored their potential in anticancer applications. For instance, 5-(2′-indolyl)thiazoles, synthesized from thiazole derivatives, were evaluated for their cytotoxicity against human cancer cell lines. Some of these compounds showed promising anticancer activity, indicating a potential route for further drug development in this area (Vaddula et al., 2016).
Green Chemistry Applications
This compound derivatives have also been involved in green chemistry applications. For example, a study on the microwave-assisted rapid synthesis of 4-aryl-2-aminothiazoles in aqueous medium indicates the role of these compounds in developing environmentally friendly chemical synthesis processes (Wagare et al., 2017).
作用機序
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to different physiological effects . The thiazole ring, which is a part of the 2-o-Tolylamino-thiazol-4-one structure, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .
Biochemical Pathways
Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of thiazole compounds in water, alcohol, ether, and various organic solvents suggests that their action may be influenced by the solvent environment .
将来の方向性
生化学分析
Biochemical Properties
2-o-Tolylamino-thiazol-4-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to exhibit antioxidant, antimicrobial, and antitumor properties . The compound interacts with enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activity and contributing to its antioxidant effects . Additionally, this compound has shown potential in inhibiting microbial growth by interacting with bacterial cell wall synthesis enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle . It also affects gene expression by upregulating or downregulating specific genes involved in cell survival and apoptosis . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition disrupts the signaling cascade, leading to altered cellular responses. Additionally, this compound can activate transcription factors that regulate gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound has demonstrated stability under various conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors can lead to its degradation, affecting its efficacy . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects such as antioxidant and antimicrobial activities without significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism . Additionally, this compound can influence the production of reactive oxygen species, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability . These factors determine the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can accumulate in the nucleus, affecting gene expression and DNA repair processes . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-(2-methylphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-4-2-3-5-8(7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBWFKCQBDLFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366662 | |
| Record name | 2-o-Tolylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37394-99-3 | |
| Record name | 2-o-Tolylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine](/img/structure/B1436462.png)

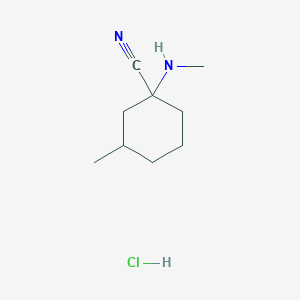
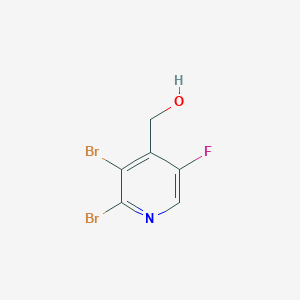
![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B1436468.png)
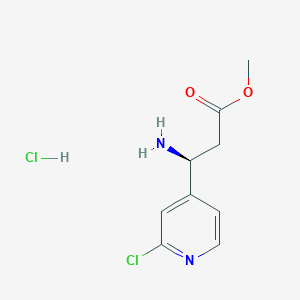
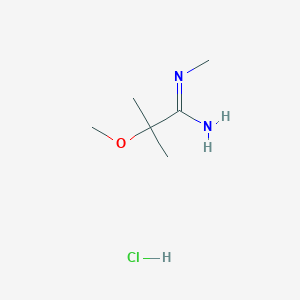
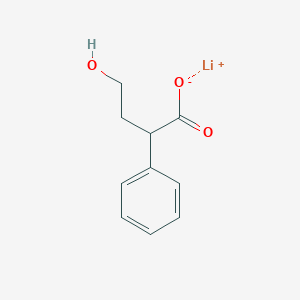
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1436473.png)
![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)

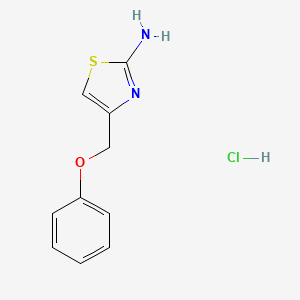
![5-Oxo-5-((3,6,10,13-tetrakis(tert-butoxycarbonyl)-8-methyl-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosan-1-yl)amino)pentanoic acid](/img/structure/B1436480.png)
![tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1436481.png)
